molecular formula C19H22N2O2 B4937063 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid

Numéro de catalogue B4937063
Poids moléculaire: 310.4 g/mol
Clé InChI: AEGOMVHTMZGDQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. MPB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In

Mécanisme D'action

The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid selectively blocks the D3 receptor, thereby reducing dopamine transmission in this pathway. This mechanism of action has been shown to reduce drug-seeking behavior in preclinical studies, making 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid a potential treatment for addiction.
Biochemical and Physiological Effects
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have both acute and chronic effects on dopamine transmission. Acutely, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid reduces dopamine release in the mesolimbic pathway, while chronically, it reduces the density of D3 receptors in this pathway. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to reduce anxiety-like behavior and inflammation in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ease of synthesis, and its well-characterized mechanism of action. However, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent and selective D3 receptor antagonists. Another area of interest is the investigation of the long-term effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid on dopamine transmission and behavior. Additionally, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid could be tested in clinical trials for its potential therapeutic applications in addiction, depression, and schizophrenia.
Conclusion
In conclusion, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid is a molecule with significant potential for therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. Further research is needed to fully understand the biochemical and physiological effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid and its potential for clinical use.

Méthodes De Synthèse

The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromomethylbenzoic acid with 2-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid in high purity and yield.

Applications De Recherche Scientifique

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have anxiolytic and anti-inflammatory effects.

Propriétés

IUPAC Name

4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)19(22)23/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGOMVHTMZGDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.